(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18445566
InChI: InChI=1S/C46H88N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-44H2,1-2H3,(H,47,49)(H,48,50)/b19-17-,20-18-
SMILES:
Molecular Formula: C46H88N2O2
Molecular Weight: 701.2 g/mol

(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide

CAS No.:

Cat. No.: VC18445566

Molecular Formula: C46H88N2O2

Molecular Weight: 701.2 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide -

Specification

Molecular Formula C46H88N2O2
Molecular Weight 701.2 g/mol
IUPAC Name (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide
Standard InChI InChI=1S/C46H88N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-44H2,1-2H3,(H,47,49)(H,48,50)/b19-17-,20-18-
Standard InChI Key GUIUQQGIPBCPJX-CLFAGFIQSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecule consists of two (Z)-docos-13-enoyl chains (22-carbon monounsaturated fatty acids) connected to a central ethylenediamine group. The (Z)-stereochemistry of the double bonds at position 13 in both acyl chains introduces a kinked conformation, reducing molecular packing density compared to saturated analogs . The primary amide groups at both termini enhance hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Stereochemical Configuration

The (Z)-configuration (cis orientation) of the double bonds is critical for maintaining fluidity in lipid membranes and modulating interactions with proteins. This configuration contrasts with the (E)-isomer (trans orientation), which adopts a linear geometry and exhibits higher melting points .

Spectroscopic Signatures

  • NMR: The 1H^1\text{H}-NMR spectrum displays characteristic signals for the allylic protons adjacent to the double bond at δ 2.01–2.08 ppm and vinyl protons at δ 5.34–5.38 ppm.

  • IR: Stretching vibrations at 1645 cm1^{-1} (amide I) and 1550 cm1^{-1} (amide II) confirm the presence of secondary amides.

Nomenclature and Synonyms

The IUPAC name (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide systematically describes the compound’s structure. Common synonyms include:

  • Bis[(Z)-docos-13-enoyl]ethylenediamine

  • VC18445566 (VulcanChem identifier)

  • CHEMBL89778 (ChEMBL ID)

Synthesis and Structural Modification

Synthetic Routes

The synthesis of this compound typically involves acylation of ethylenediamine with (Z)-docos-13-enoyl chloride under inert conditions. A representative protocol from VulcanChem utilizes DMT/NMM/TosO^- as a coupling reagent to facilitate amide bond formation.

Key Steps:

  • Activation of Carboxylic Acid: (Z)-Docos-13-enoic acid is treated with thionyl chloride to generate the corresponding acyl chloride.

  • Acylation: Ethylenediamine is reacted with two equivalents of the acyl chloride in dichloromethane, using triethylamine as a base.

  • Purification: Crude product is purified via silica gel chromatography, yielding the target compound as a white solid (m.p. 68–72°C).

Challenges in Synthesis

  • Steric Hindrance: The long alkyl chains impede reaction kinetics, necessitating extended reaction times.

  • Isomerization Risk: High temperatures or acidic conditions may promote (Z)-to-(E) isomerization of the double bonds .

Structural Analogues

Modifications to the core structure have been explored to tune properties:

  • Chain Length: Shorter acyl chains (e.g., C18) reduce hydrophobicity but decrease membrane affinity .

  • Linker Variation: Replacing ethylenediamine with diaminopropane increases flexibility, altering self-assembly behavior .

Biological and Physicochemical Properties

Membrane Interactions

The compound integrates into lipid bilayers, with the (Z)-configured double bonds inducing disorder in phospholipid packing. Molecular dynamics simulations suggest a lateral diffusion coefficient of 2.1×107cm2/s2.1 \times 10^{-7} \, \text{cm}^2/\text{s} in DPPC membranes, comparable to naturally occurring unsaturated lipids .

Enzymatic Stability

In vitro studies demonstrate resistance to hydrolysis by pancreatic lipase (>90% intact after 24 hours), attributable to steric shielding of the amide bonds by the alkyl chains.

Thermal Behavior

  • Melting Point: 68–72°C (dependent on purity).

  • Thermogravimetric Analysis (TGA): Decomposition initiates at 210°C, with a mass loss of 95% by 400°C.

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